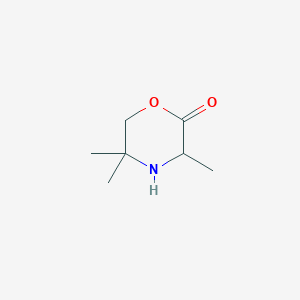

![molecular formula C6H11N B1288461 2-氮杂螺[3.3]庚烷 CAS No. 665-04-3](/img/structure/B1288461.png)

2-氮杂螺[3.3]庚烷

描述

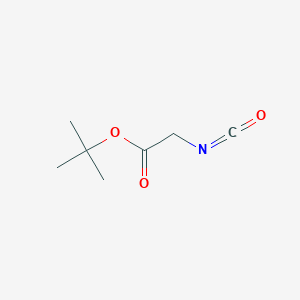

2-Azaspiro[3.3]heptane (also known as 4-azaspiro[3.3]heptane, 2-aza-3.3-heptane, and 4-aza-3.3-heptane) is a cyclic organic compound with a seven-membered ring, consisting of two carbon atoms and five nitrogen atoms. It is a heterocycle, which is a type of organic compound with a ring structure composed of atoms of at least two different elements. 2-Azaspiro[3.3]heptane is an important molecule in organic chemistry and has a wide range of applications in both scientific research and industrial processes.

科学研究应用

药物发现计划

2-氮杂螺[3.3]庚烷是药物发现计划中宝贵的合成目标 . 与其他小饱和环相比,制备和多样化此部分的挑战导致含有此螺环的化合物的应用有限 .

DNA编码文库技术 (DELT)

在合成光化学领域,重要的进展利用了2-异恶唑啉-3-羧酸酯的三线态激发态的双自由基性质,使这些物种在可见光照射下进行分子间偶联反应 . 这导致了通过[2+2]环加成能量转移敏化,掺入独特的、高度功能化的2-氧杂-1-氮杂双环[3.2.0]庚烷,为一个未开发的氮杂螺环化合物库提供了途径 .

新型氨基酸的合成

已实现6-氨基-2-氮杂螺[3.3]庚烷-6-羧酸和2-氮杂螺[3.3]庚烷-6-羧酸的合成 . 这些新型氨基酸加入了用于化学、生物化学和药物设计的空间受限氨基酸家族 .

空间受限的分子框架

具有空间受限分子框架的氨基酸属于一类独特的有机化合物,引起了化学家和生物学家的极大兴趣 . 由于官能团的预先组织,空间受限化合物原则上可以成为各种生物靶标更有效和更具选择性的配体 .

拟肽药物设计

空间受限氨基酸特别适用于拟肽药物的设计 . 这种设计原理早在很久以前就已提出,并自那时起得到广泛应用 . 结果,许多已获批准的药物或临床候选药物含有空间受限氨基酸残基 .

药物和化学合成中的中间体

作用机制

Target of Action

2-Azaspiro[3.3]heptane is a synthetic compound that has been identified as a valuable target for drug discovery programs . It has been biologically validated as a bioisostere of piperidine , a common structure found in many pharmaceuticals . The primary targets of 2-Azaspiro[3.3]heptane are likely to be similar to those of piperidine, given their structural similarity.

Mode of Action

The mode of action of 2-Azaspiro[3As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner. Bioisosteres are compounds that have similar physical or chemical properties and can have similar biological activities. Therefore, 2-Azaspiro[3.3]heptane may interact with its targets by mimicking the action of piperidine .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[3Given its role as a bioisostere of piperidine , it may be involved in similar biochemical pathways. Piperidine is a common structure in many pharmaceuticals , suggesting that 2-Azaspiro[3.3]heptane could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 2-Azaspiro[3As a bioisostere of piperidine , it is likely to have similar ADME properties. Piperidine bioisosteres are known to improve pharmacokinetics due to their lesser susceptibility to natural degrading enzymes .

Result of Action

The molecular and cellular effects of 2-Azaspiro[3As a bioisostere of piperidine , it is likely to produce similar effects. For instance, when this core was incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, it resulted in a new patent-free analogue with high activity .

安全和危害

未来方向

1-Azaspiro[3.3]heptanes, synthesized and biologically validated as bioisosteres of piperidine, have been incorporated into the anesthetic drug bupivacaine instead of the piperidine fragment, resulting in a new patent-free analogue with high activity . This suggests potential future applications of 2-Azaspiro[3.3]heptane and its derivatives in drug discovery and development .

生化分析

Biochemical Properties

2-Azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Azaspiro[3.3]heptane has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic process.

Cellular Effects

The effects of 2-Azaspiro[3.3]heptane on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Azaspiro[3.3]heptane has been observed to affect the JAK-STAT signaling pathway, which is essential for immune response and cell growth . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-Azaspiro[3.3]heptane exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 2-Azaspiro[3.3]heptane has been found to inhibit certain proteases, which play a role in protein degradation and turnover . This inhibition can result in the accumulation of specific proteins, affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 2-Azaspiro[3.3]heptane in laboratory settings have been studied extensively. Over time, the stability and degradation of 2-Azaspiro[3.3]heptane can influence its efficacy and safety. Studies have shown that 2-Azaspiro[3.3]heptane remains stable under various conditions, but its degradation products can have different biological activities . Long-term exposure to 2-Azaspiro[3.3]heptane in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 2-Azaspiro[3.3]heptane vary with different dosages in animal models. At lower doses, 2-Azaspiro[3.3]heptane may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold doses for 2-Azaspiro[3.3]heptane, beyond which toxic effects such as liver damage and oxidative stress are observed. These findings highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

2-Azaspiro[3.3]heptane is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect the metabolism of amino acids and nucleotides, leading to changes in cellular energy balance and biosynthesis . The interaction of 2-Azaspiro[3.3]heptane with key metabolic enzymes underscores its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Azaspiro[3.3]heptane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 2-Azaspiro[3.3]heptane, affecting its biological activity . For example, 2-Azaspiro[3.3]heptane can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells and tissues.

Subcellular Localization

The subcellular localization of 2-Azaspiro[3.3]heptane plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 2-Azaspiro[3.3]heptane has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production.

属性

IUPAC Name |

2-azaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6(3-1)4-7-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEJAHMNOVMSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608344 | |

| Record name | 2-Azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-04-3 | |

| Record name | 2-Azaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 665-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-azaspiro[3.3]heptane an attractive scaffold in drug discovery?

A: 2-azaspiro[3.3]heptane is a valuable scaffold in drug discovery because it serves as a conformationally restricted analog of piperidine, a common motif found in numerous drugs. This rigid structure can enhance binding affinity and selectivity for target proteins. Additionally, incorporating 2-azaspiro[3.3]heptane can influence a molecule's physicochemical properties, such as lipophilicity, potentially improving its pharmacokinetic profile.

Q2: Are there efficient synthetic routes available for 2-azaspiro[3.3]heptanes?

A: Yes, several efficient synthetic approaches for 2-azaspiro[3.3]heptanes have been developed. For example, researchers have reported highly diastereoselective additions of cyclobutanecarboxylate anions to imines, yielding enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes. Additionally, visible-light photocatalysis has been employed for the synthesis of polysubstituted 2-azaspiro[3.3]heptanes via intermolecular [2+2] cycloaddition reactions.

Q3: Can you elaborate on the use of 2-azaspiro[3.3]heptane as a building block in drug design?

A: The versatility of 2-azaspiro[3.3]heptane lies in its ability to be further functionalized. Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid can be readily synthesized, offering diverse functional groups for incorporation into bioactive compounds. This structural flexibility makes it particularly useful in exploring structure-activity relationships (SAR).

Q4: Has the 2-azaspiro[3.3]heptane scaffold been explored for specific therapeutic targets?

A: Research indicates that 2-azaspiro[3.3]heptane derivatives have shown promise as orally bioavailable fetal hemoglobin inducers. These compounds highlight the potential of this scaffold in developing novel therapeutics for various diseases.

Q5: Are there any limitations to using 2-azaspiro[3.3]heptane as a bioisostere?

A: While 2-azaspiro[3.3]heptane can effectively replace piperidine in some cases, research suggests that it may not be a suitable bioisostere when not used as a terminal group. This is attributed to significant geometric differences that could affect binding interactions with target proteins.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B1288397.png)